

physicochemical properties of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1331599

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-Fluoro-2-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of fluorine and a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Fluoro-2-(trifluoromethyl)pyridine**, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Fluoro-2-(trifluoromethyl)pyridine** (CAS RN: 936841-73-5). It is important to note that some of the available data are predicted values. For comparative purposes, data for the isomeric 2-Fluoro-5-(trifluoromethyl)pyridine are also included where available.

Property	5-Fluoro-2-(trifluoromethyl)pyridine	2-Fluoro-5-(trifluoromethyl)pyridine
Molecular Formula	C ₆ H ₃ F ₄ N ^[1]	C ₆ H ₃ F ₄ N
Molecular Weight	165.09 g/mol ^{[1][2]}	165.09 g/mol
Appearance	Colorless to light yellow liquid ^[3]	Colorless to almost colorless clear liquid ^{[4][5]}
Boiling Point	101.0 ± 35.0 °C (Predicted) ^[3]	118-122 °C ^{[4][5]} or 120 °C ^[6]
Density	1.371 ± 0.06 g/cm ³ (Predicted) ^[3]	1.368 g/mL at 25 °C
pKa	-1.87 ± 0.22 (Predicted) ^[3]	-2.86 ± 0.10 (Predicted) ^{[4][5]}
Refractive Index	Not available	n _{20/D} 1.401 or 1.4020 ^{[4][5]}
Flash Point	Not available	32.2 °C (closed cup) or 35°C (95°F) ^{[4][5]}
Storage Temperature	2-8°C under inert gas ^[3]	2-8°C under inert gas ^{[4][5]}

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-Fluoro-2-(trifluoromethyl)pyridine** are outlined below. These represent general methodologies that are widely applicable in chemical research.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

- Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - The compound is placed in the round-bottom flask with a few boiling chips.

- The apparatus is assembled for distillation.
- The flask is heated gently.
- The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

A pycnometer is used for the precise determination of density.

- Apparatus: A pycnometer of a known volume, a balance.
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again.
 - The temperature of the liquid is recorded.
 - The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.

- Potentiometric Titration:
 - A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).
 - A standardized solution of a strong acid or base is added in small increments.
 - The pH is measured after each addition using a calibrated pH meter.

- A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
- ^{19}F NMR Spectroscopy: The chemical shift of the fluorine atoms in the trifluoromethyl group can be sensitive to the protonation state of the pyridine nitrogen. By monitoring the change in the ^{19}F NMR chemical shift as a function of pH, the pKa can be determined.[7][8]

Characterization by Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR spectra are crucial for confirming the structure of the molecule.[9][10] The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and the spectra are recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed structural information.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight.[11][12] The compound is injected into a gas chromatograph, where it is vaporized and separated on a column. The separated compound then enters a mass spectrometer, which provides a mass spectrum that can be used to identify the compound.

Synthesis and Analysis Workflow

The synthesis of fluorinated pyridines often involves multi-step processes.[13][14][15] A general workflow for the synthesis and subsequent analysis of **5-Fluoro-2-(trifluoromethyl)pyridine** is depicted below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **5-Fluoro-2-(trifluoromethyl)pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoro-2-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 26986205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 936841-73-5 CAS MSDS (5-Fluoro-2-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]
- 5. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [amp.chemicalbook.com]
- 6. 2-Fluoro-5-(trifluoromethyl)pyridine | 69045-82-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. biophysics.org [biophysics.org]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A sensitive assay of 5-fluorouracil in plasma by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Practical Synthesis of α -Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- To cite this document: BenchChem. [physicochemical properties of 5-Fluoro-2-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331599#physicochemical-properties-of-5-fluoro-2-trifluoromethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com